3'-b-Sialyl-N-acetyllactosamine
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Overview
Description
3’-b-Sialyl-N-acetyllactosamine is a complex carbohydrate molecule, specifically a sialylated oligosaccharide. It is composed of sialic acid linked to N-acetyllactosamine. This compound is significant in glycobiology due to its role in various biological processes, including cell-cell recognition and adhesion events through interactions with lectins and selectins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-Sialyl-N-acetyllactosamine can be achieved through regioselective transglycosylation. This method involves the sequential use of β-galactosidase from Bacillus circulans and trans-sialidase from Trypanosoma cruzi. This approach allows for high regioselectivity and avoids the use of glycosyltransferases and nucleotide diphosphate sugars .
Industrial Production Methods
Industrial production of 3’-b-Sialyl-N-acetyllactosamine can be achieved through enzymatic processes. For example, N-acetyllactosamine can be directly produced and purified from whey using enzymatic methods without the need for pre-treatment .
Chemical Reactions Analysis
Types of Reactions
3’-b-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including trans-sialylation, where sialic acid is transferred to acceptor molecules. This reaction is catalyzed by trans-sialidase enzymes .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 3’-b-Sialyl-N-acetyllactosamine include β-galactosidase and trans-sialidase enzymes. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include sialylated oligosaccharides, which are important for various biological functions .
Scientific Research Applications
3’-b-Sialyl-N-acetyllactosamine has numerous applications in scientific research:
Chemistry: It is used as a precursor molecule for the synthesis of more complex glycans and oligosaccharides.
Biology: It serves as a receptor analogue for viruses, such as the North American lineage subtype H7N2 virus.
Industry: It is used in the production of glycoproteins and other biotechnological applications.
Mechanism of Action
The mechanism of action of 3’-b-Sialyl-N-acetyllactosamine primarily revolves around its ability to mediate cell-cell recognition and adhesion events. This is achieved through interactions with lectins and selectins, which are proteins that bind to specific carbohydrate structures on cell surfaces . These interactions play a crucial role in various biological processes, including immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
3’-Sialyl-N-acetyllactosamine: Similar in structure but differs in the linkage of sialic acid.
N-acetyllactosamine: Lacks the sialic acid component, making it less complex.
Sialyllactose: Contains sialic acid but differs in the carbohydrate backbone.
Uniqueness
3’-b-Sialyl-N-acetyllactosamine is unique due to its specific sialylation pattern, which imparts distinct biological properties. Its ability to interact with lectins and selectins makes it particularly valuable in studies related to cell-cell interactions and immune responses .
Properties
Molecular Formula |
C25H42N2O19 |
---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
5-acetamido-2-[2-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41) |
InChI Key |
GVXWGQLSDZJHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O |
Origin of Product |
United States |
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